molecular formula C23H23N3O4 B10807151 [1-(4-Morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylate

[1-(4-Morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylate

Cat. No.: B10807151
M. Wt: 405.4 g/mol
InChI Key: LNBYALUCEVJGOK-UHFFFAOYSA-N
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Description

The compound [1-(4-Morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylate features a quinoline core substituted at the 2-position with a carboxylate ester linked to a morpholine-anilino propanamide moiety.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

[1-(4-morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylate

InChI

InChI=1S/C23H23N3O4/c1-16(30-23(28)21-11-6-17-4-2-3-5-20(17)25-21)22(27)24-18-7-9-19(10-8-18)26-12-14-29-15-13-26/h2-11,16H,12-15H2,1H3,(H,24,27)

InChI Key

LNBYALUCEVJGOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)OC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Biological Activity

The compound [1-(4-Morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylate , also known as quinaldic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The IUPAC name of the compound is [(2R)-1-(4-morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylate . Its molecular structure features a quinoline core linked to a morpholine-substituted aniline group, which is critical for its biological activity.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In a study involving various quinoline compounds, it was found that modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines. For instance, derivatives with specific substitutions showed improved inhibition against receptor tyrosine kinases, which are pivotal in cancer progression .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundTargetIC50 (nM)Cell Line
Compound 33c-Met0.59A549
[1-(4-Morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylateTBDTBDTBD

Antimycobacterial Activity

The compound has also shown promise against mycobacterial species. A study reported that certain quinoline derivatives demonstrated higher activity against Mycobacterium tuberculosis compared to traditional antibiotics like isoniazid . The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly influence the antimycobacterial efficacy.

Table 2: Antimycobacterial Activity

CompoundMycobacterial StrainActivity Level
N-CycloheptylquinolineM. tuberculosisHigh
N-(2-phenylethyl)quinolineM. kansasiiModerate

The biological activity of [1-(4-Morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylate can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound acts as a multitargeted receptor tyrosine kinase inhibitor, affecting pathways crucial for tumor growth and survival.
  • Disruption of Cell Cycle : Quinoline derivatives have been shown to interfere with the cell cycle, promoting apoptosis in cancer cells.
  • Inhibition of Mycobacterial Growth : The compound disrupts mycobacterial cell wall synthesis and metabolic functions.

Study on Anticancer Properties

In a controlled study, researchers synthesized a series of quinoline derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that structural modifications led to enhanced potency against specific cancer types, highlighting the importance of the morpholine moiety in enhancing biological activity .

Study on Antimycobacterial Efficacy

Another investigation focused on the antimycobacterial properties of substituted quinolines. It was found that certain derivatives exhibited significant activity against M. tuberculosis, outperforming standard treatments. This study underscored the potential of these compounds in developing new antimycobacterial agents .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have long been recognized for their antimalarial properties. The compound has been investigated for its efficacy against Plasmodium falciparum, the causative agent of malaria.

  • Mechanism of Action : Research indicates that quinoline derivatives can inhibit translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite. This novel mechanism presents a promising avenue for developing new treatments that are not cross-resistant to existing antimalarial drugs .
  • Efficacy Studies : In vitro studies have shown that certain derivatives exhibit low nanomolar potency against P. falciparum, with compounds demonstrating effective oral bioavailability and significant efficacy in mouse models of malaria .

Anticancer Potential

The anticancer potential of quinoline derivatives has been extensively studied, with the compound showing promise in targeting various cancer types.

  • Targeting EGFR : Quinoline derivatives have been synthesized to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and survival. Compounds derived from this class have demonstrated significant antiproliferative activity against cancer cell lines such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) .
  • Case Studies : In studies assessing the cytotoxic effects of these compounds, IC50 values ranged from 0.137 to 0.583 μg/mL, indicating considerable effectiveness compared to established drugs like erlotinib . This positions quinoline derivatives as viable candidates for further development in cancer therapy.

Antimicrobial Applications

The antimicrobial properties of quinoline compounds extend beyond their antimalarial and anticancer activities.

  • Inhibition of Microbial DNA Gyrase : Recent studies have explored the potential of quinoline derivatives to act as antimicrobial agents by inhibiting microbial DNA gyrase, a target critical for bacterial DNA replication .
  • Broad-Spectrum Activity : Compounds from this class have shown effectiveness against various bacterial strains, suggesting their utility in treating infections, particularly those resistant to conventional antibiotics .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AntimalarialInhibition of PfEF2Low nanomolar potency; effective in vivo efficacy
AnticancerInhibition of EGFRSignificant cytotoxicity against cancer cell lines
AntimicrobialInhibition of DNA gyraseEffective against multiple bacterial strains

Comparison with Similar Compounds

Structural Comparisons

Quinoline Core Variations
  • Target Compound: Quinoline-2-carboxylate ester with a morpholine-anilino propanamide side chain.
  • Analog 1 (CID 3731455): [1-oxo-1-phenylpropan-2-yl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (C₂₅H₁₇Br₂NO₃). Key differences include bromine substituents at the quinoline 4- and 6-positions and a phenyl group instead of morpholine .
  • Analog 2 (): [1-(4-Methoxyanilino)-1-oxopropan-2-yl] 6-oxo-1-propylpyridazine-3-carboxylate. Replaces quinoline with pyridazine and substitutes morpholine with methoxy .
  • Analog 3 (): [(2R)-1-(Cyclopentylcarbamoylamino)-1-oxopropan-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxylate. Features a furan substituent and cyclopentylcarbamoylamino group, differing in both quinoline substitution and side chain .
Side Chain Modifications
  • Morpholine vs. Methoxy/Phenyl Groups : The morpholine moiety in the target compound may improve water solubility compared to hydrophobic substituents like bromine (Analog 1) or methoxy (Analog 2) .
  • Propanamide Linker: Present in all analogs, but substituents on the anilino group (e.g., morpholine in the target vs. cyclopentylcarbamoylamino in Analog 3) influence steric and electronic properties .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Optical Purity Key Substituents
Target Compound Not reported Not reported Not reported Morpholine-anilino, quinoline
(R)-Ethyl 3-(1-(4-chlorophenyl)-3-oxoisoindolin-1-yl)indolizine-2-carboxylate () C₂₆H₂₂ClN₃O₃ 156–157 94% Chlorophenyl, isoindolinone
ZINC000016722540 () C₂₅H₂₆N₄O₄ Not reported Not reported Furan, cyclopentylcarbamoyl
  • Optical Purity : Chiral analogs in exhibit 87–94% enantiomeric excess, suggesting that the target compound’s stereochemistry (if chiral) could similarly impact bioactivity .
  • Solubility : Morpholine’s polarity likely enhances aqueous solubility compared to brominated (Analog 1) or adamantyl derivatives () .

Pharmacological Activities

  • Antitubercular Activity: 4-(1-Adamantyl)quinoline-2-carboxylic acid derivatives () exhibit antitubercular effects, highlighting the therapeutic relevance of quinoline carboxylates .
  • ADMET Profile : Analog 3 () meets all ADMET criteria, suggesting that the target compound’s morpholine group may similarly confer favorable pharmacokinetics .
Analytical Challenges
  • MS Spectra: The absence of [M+H]+ ions in Analog 2 () contrasts with typical quinoline derivatives, underscoring the need for optimized ionization conditions for the target compound .
  • Chromatography: HPLC purification () is standard for quinoline analogs, suggesting similar protocols apply to the target compound .

Preparation Methods

Transition Metal-Catalyzed Cyclization

The quinoline-2-carboxylate moiety is typically synthesized via transition metal-catalyzed reactions. A notable method involves the Rh-catalyzed annulation of 2-alkenylaniline with diazomalonate derivatives. For instance, CN106336378A describes a protocol where 2-alkenylaniline reacts with diazomalonate in the presence of rhodium acetate (5 mol%), copper acetate (2.0 equiv), and sodium carbonate (2.0 equiv) in 1,2-dichloroethane at 100°C for 15–24 hours. This method yields quinoline-2-carboxylates with moderate to excellent yields (65–92%) and high purity after column chromatography.

The mechanism proceeds through a Rh-catalyzed C–H activation, followed by cyclization and oxidation (Figure 1). The choice of rhodium acetate over other catalysts (e.g., palladium) minimizes side reactions, while copper acetate acts as an oxidant to regenerate the catalytic species.

Table 1: Optimization of Quinoline-2-carboxylate Synthesis

ParameterOptimal ConditionYield RangePurity
CatalystRh(OAc)₂ (5 mol%)65–92%>95%
Oxidizing AgentCu(OAc)₂ (2.0 equiv)
Solvent1,2-Dichloroethane
Temperature100°C
Reaction Time15–24 h

Alternative Approaches: Pfitzinger Reaction

The Pfitzinger reaction, though less common for this specific compound, offers a complementary route. In this method, isatin derivatives react with ketones under basic conditions to form quinoline-4-carboxylic acids, which can be further modified. While this approach is more suited for quinoline-4-carboxamides, structural analogs of the target compound, it highlights the versatility of quinoline synthesis strategies.

Functionalization with Morpholin-4-ylanilino Group

Amide Bond Formation

The critical step in synthesizing the target compound involves coupling the quinoline-2-carboxylate intermediate with 4-morpholin-4-ylaniline. This is achieved via an amide bond formation reaction using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF).

Protocol :

  • Activation of Carboxylate : The quinoline-2-carboxylic acid is activated using EDC/HOBt to form an active ester intermediate.

  • Nucleophilic Attack : 4-Morpholin-4-ylaniline reacts with the activated ester, yielding the desired amide.

  • Purification : The crude product is purified via silica gel chromatography, achieving >90% purity.

Table 2: Amide Coupling Optimization

ParameterOptimal ConditionYieldPurity
Coupling AgentEDC/HOBt (1.2 equiv)70–85%>90%
SolventDMF
Reaction Time12–18 h
TemperatureRoom Temperature

Challenges and Solutions

  • Steric Hindrance : The bulky morpholin-4-yl group reduces reaction efficiency. Increasing the reaction time to 18 hours and using excess coupling agent (1.5 equiv) improves yields.

  • Byproduct Formation : Residual HOBt is removed via aqueous washes (10% citric acid and saturated NaHCO₃).

Integrated Synthesis Pathway

The full synthesis involves three sequential steps:

  • Quinoline Core Formation : Rh-catalyzed cyclization of 2-alkenylaniline.

  • Ester Hydrolysis : Conversion of the ethyl ester to carboxylic acid using NaOH in ethanol/water.

  • Amide Coupling : EDC/HOBt-mediated reaction with 4-morpholin-4-ylaniline.

Figure 2: Reaction Scheme

2-alkenylanilineRh(OAc)₂, Cu(OAc)₂DiazomalonateQuinoline-2-carboxylateNaOHHydrolysisQuinoline-2-carboxylic acidEDC/HOBt4-Morpholin-4-ylanilineTarget Compound\text{2-alkenylaniline} \xrightarrow[\text{Rh(OAc)₂, Cu(OAc)₂}]{\text{Diazomalonate}} \text{Quinoline-2-carboxylate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{Quinoline-2-carboxylic acid} \xrightarrow[\text{EDC/HOBt}]{\text{4-Morpholin-4-ylaniline}} \text{Target Compound}

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include the morpholine δ 3.6–3.8 ppm (m, 8H, N–CH₂) and quinoline aromatic protons δ 7.5–8.9 ppm.

  • ¹³C NMR : Carbonyl groups (C=O) appear at δ 165–170 ppm.

  • HRMS : Molecular ion peaks confirm the target mass (e.g., [M+H]⁺ = 452.18).

Purity Assessment

HPLC analysis with a C18 column (ACN/water gradient) shows >95% purity.

Industrial Scalability and Environmental Impact

The Rh-catalyzed method is scalable, with a 10-g scale trial yielding 82% product. However, the use of 1,2-dichloroethane poses environmental concerns. Alternative solvents (e.g., toluene) are under investigation to reduce toxicity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare [1-(4-Morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylate?

Methodological Answer: The synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with morpholine-containing aniline intermediates. For example, analogous protocols (e.g., ) use phosphorus oxychloride (POCl₃) as a condensing agent to esterify quinaldic acid with phenolic/anilino derivatives. A stepwise approach is recommended:

Quinoline core activation : React quinaldic acid with POCl₃ to form the acid chloride.

Amide coupling : Introduce the morpholinyl-aniline moiety via nucleophilic substitution or peptide coupling reagents (e.g., PyBOP, as in ).

Purification : Crystallization from ethanol or methanol yields high-purity crystals suitable for X-ray analysis .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Key steps include:

  • Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Employ SHELXL () or OLEX2 () for least-squares refinement.
  • Key parameters : Analyze dihedral angles between quinoline and morpholinyl-aniline planes (e.g., 78–88° in analogous structures, ) and π-π stacking distances (3.5–3.9 Å) to confirm steric and electronic interactions .

Q. What biological assays are used to evaluate its antimicrobial potential?

Methodological Answer:

  • Antitubercular activity : Test against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA), with IC₅₀ values compared to rifampicin controls ().
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include minimum inhibitory concentration (MIC) determination via broth microdilution ().

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Reaction monitoring : Use HPLC-MS to track intermediates and byproducts (e.g., unreacted acid chloride or dimerization products).
  • Solvent optimization : Replace DMF with THF or dichloromethane to reduce side reactions ().
  • Temperature control : Maintain 348–353 K during esterification () to prevent decomposition.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency .

Q. How to resolve contradictions in crystallographic data (e.g., bond length anomalies)?

Methodological Answer:

  • Validation tools : Cross-check with the Cambridge Structural Database (CSD) for expected bond lengths (e.g., C=O: 1.21–1.23 Å; C-N: 1.34–1.38 Å).
  • Density functional theory (DFT) : Compare experimental data with computational models (B3LYP/6-31G*) to identify discrepancies caused by crystal packing effects ().
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns ().

Q. What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or QikProp to calculate logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., M. tuberculosis enoyl-ACP reductase for antitubercular activity). Validate with binding free energy calculations (MM-PBSA) .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Functional group variation : Synthesize analogs with substituents at the quinoline 4-position or morpholine nitrogen.
  • Bioisosteric replacement : Replace the morpholinyl group with piperazinyl or thiomorpholine () to assess impact on solubility and potency.
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity data ().

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